Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a dihydropyridine core. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl cyanoacetate with an appropriate aldehyde in the presence of ammonium acetate. This is followed by the addition of a furan-2-yl and thiophen-2-yl moiety under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
- 2-Cyano-3-(5-phenyl-furan-2-yl)-acrylic acid ethyl ester
Uniqueness
Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its combination of furan, thiophene, and dihydropyridine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C25H20N2O4S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 5-cyano-4-(furan-2-yl)-6-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H20N2O4S2/c1-2-30-25(29)22-21(19-10-6-12-31-19)17(14-26)24(27-23(22)16-8-4-3-5-9-16)33-15-18(28)20-11-7-13-32-20/h3-13,21,27H,2,15H2,1H3 |
InChI Key |
QJIIBPCDTUBSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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